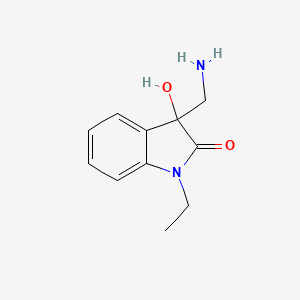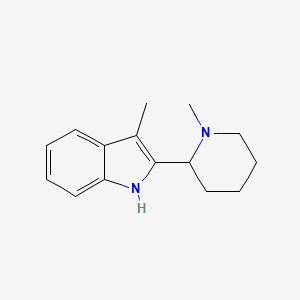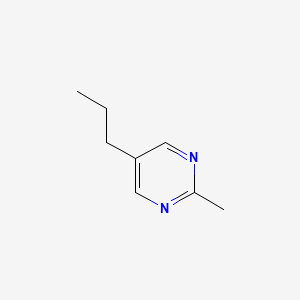
(R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Methyl-1H-imidazol-2-yl)ethanol is a chiral compound featuring an imidazole ring substituted with a methyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanol typically involves the reaction of 1-methylimidazole with an appropriate chiral epoxide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the imidazole nitrogen on the epoxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(1-Methyl-1H-imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the saturated imidazoline derivative.
Substitution: The major products depend on the substituent introduced, such as halides, esters, or ethers.
Applications De Recherche Scientifique
®-1-(1-Methyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ethanol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Lacks the ethanol moiety, making it less versatile in hydrogen bonding interactions.
2-Methylimidazole: The methyl group is positioned differently, affecting its binding properties.
Imidazole: The parent compound without any substituents, offering different reactivity and binding characteristics.
Uniqueness
®-1-(1-Methyl-1H-imidazol-2-yl)ethanol is unique due to its chiral nature and the presence of both an imidazole ring and an ethanol moiety. This combination allows for specific interactions with biological targets and versatile reactivity in chemical synthesis, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(1R)-1-(1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1 |
Clé InChI |
RZNHHGMCDDENDY-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=NC=CN1C)O |
SMILES canonique |
CC(C1=NC=CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)


![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)





